molecular formula C5H9NO2S B8483078 2-Methyl-1lambda~4~,4-thiazinane-1,3-dione CAS No. 88620-36-4

2-Methyl-1lambda~4~,4-thiazinane-1,3-dione

Cat. No. B8483078
M. Wt: 147.20 g/mol
InChI Key: LUBZREIISVTGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04539320

Procedure details

To a solution of 9 g of 2-methyl-3-thiamorpholinone in a mixture of 50 cm3 of formic acid and 10 cm3 of acetic anhydride, cooled to 0° C., 7 cm3 of H2O2 at 110 vol. are slowly added. After an 18 hour reaction period, the solution is concentrated under reduced pressure. The resulting product is dissolved in chloroform and the chloroform solution is deposited on a silica gel column.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[S:7][CH2:6][CH2:5][NH:4][C:3]1=[O:8].[OH:9]O>C(O)=O.C(OC(=O)C)(=O)C>[CH3:1][CH:2]1[S:7](=[O:9])[CH2:6][CH2:5][NH:4][C:3]1=[O:8]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
CC1C(NCCS1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After an 18 hour reaction period
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting product is dissolved in chloroform

Outcomes

Product
Name
Type
Smiles
CC1C(NCCS1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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